1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone

Beschreibung

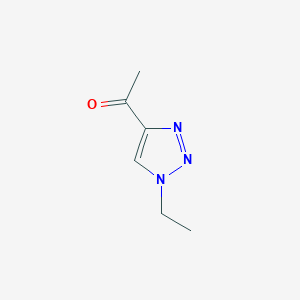

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1-ethyltriazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-9-4-6(5(2)10)7-8-9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXMSNXYVWPTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1 Ethyl 1h 1,2,3 Triazol 4 Yl Ethanone and Its Analogues

Strategies for 1,2,3-Triazole Ring Construction

The formation of the 1,2,3-triazole ring is the cornerstone of synthesizing the target compound and its analogues. Several powerful synthetic strategies have been developed, with azide-alkyne cycloadditions being the most prominent.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry") for Triazole Synthesis

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the premier and most widely adopted method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.orgorganic-chemistry.org This reaction, a cornerstone of "click chemistry," involves the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst, which selectively yields the 1,4-disubstituted regioisomer. nih.govorganic-chemistry.orgfrontiersin.org In the context of synthesizing 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone, this would involve the reaction between ethyl azide and 3-butyn-2-one (B73955).

The reaction is renowned for its reliability, high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govorganic-chemistry.orgacs.org The Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663), with a reducing agent like sodium ascorbate. organic-chemistry.orgacs.org This avoids the need to handle potentially unstable Cu(I) salts directly. The process is typically carried out in various solvents, including water, which enhances its environmental friendliness. organic-chemistry.orgacs.org

Key features of the CuAAC reaction include:

High Regioselectivity : Exclusively forms the 1,4-disubstituted triazole, in contrast to the uncatalyzed Huisgen cycloaddition which produces a mixture of 1,4- and 1,5-regioisomers. nih.govorganic-chemistry.org

Mild Conditions : Reactions are often performed at room temperature in benign solvents like water or t-BuOH/water mixtures. organic-chemistry.orgacs.org

High Yields : The reaction is highly efficient, frequently providing near-quantitative yields of the triazole product. acs.orgnih.gov

Broad Substrate Scope : Tolerates a vast array of functional groups on both the alkyne and azide components, making it highly versatile. nih.govacs.org

Three-component, one-pot variations of this reaction have been developed where an organic halide (e.g., ethyl bromide), sodium azide, and a terminal alkyne are reacted together. acs.orgbeilstein-journals.org This approach generates the organic azide in situ, enhancing the safety and efficiency of the process by avoiding the isolation and handling of potentially unstable organic azides. acs.orgbeilstein-journals.org Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes. acs.org

| Alkyne | Azide | Catalyst System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | Benzyl Bromide + NaN₃ (in situ) | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | Microwave, 125°C, 15 min | 98% | acs.org |

| Ethyl Propiolate | Benzyl Bromide + NaN₃ (in situ) | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | Microwave, 75°C, 15 min | 83% | acs.org |

| Terminal Alkynes | Methyl 2-azidoacetate | Cu(I) | Not specified | Room Temperature | Excellent | nih.gov |

| 1-Ethynylcyclohexanol | Benzyl Azide | Copper(I) Phenylacetylide | CH₂Cl₂ | Room Temperature, 24 h | 90% | mdpi.com |

Metal-Free Cycloaddition Approaches for 1,2,3-Triazole Ethanone (B97240) Derivatives

While copper catalysis is highly efficient, the potential cytotoxicity of residual copper can be a concern, particularly in biological applications. This has driven the development of metal-free cycloaddition methods.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a prominent metal-free technique. jcmarot.comkoreascience.kr This reaction utilizes a strained cycloalkyne, such as dibenzocyclooctynol (DIBO), which reacts rapidly with azides without the need for a catalyst. jcmarot.comnih.govnih.gov The driving force for the reaction is the release of ring strain in the cycloalkyne as it forms the stable aromatic triazole ring. jcmarot.com SPAAC is exceptionally useful for bioconjugation in living systems where metal catalysts cannot be used. jcmarot.comkoreascience.kr While highly effective, this method requires the synthesis of specialized, strained alkynes. jcmarot.com

Another metal-free approach involves the reaction of enaminones with sulfonyl azides. A highly efficient and sustainable synthesis of 4-acyl-NH-1,2,3-triazoles has been achieved through the cycloaddition of N,N-dimethylenaminones and tosyl azide. beilstein-journals.org This method is notable for using water as the sole medium at a mild temperature (40°C) without any catalyst or additive. beilstein-journals.org The reaction proceeds via a 1,2,3-triazoline intermediate, followed by the elimination of dimethylamine to yield the 4-acyl-1,2,3-triazole product. beilstein-journals.org

Organocatalytic methods have also been developed. For instance, the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst can promote the [3+2] cycloaddition between various azides and ketones to produce regioselective 1,2,3-triazole derivatives in excellent yields at room temperature. tandfonline.com

Functionalization and Derivatization Approaches for the Ethanone Scaffold

The introduction of the ethanone (acetyl) group is a critical step in the synthesis of the target compound. This can be achieved either by attaching the group to a pre-formed triazole ring or by using a precursor that already contains the acetyl moiety during the ring formation step.

Introduction of the Ethanone Moiety onto Triazole Rings

Direct acylation of a pre-formed 1-ethyl-1H-1,2,3-triazole ring represents a straightforward approach to introduce the ethanone group. This typically involves a Friedel-Crafts-type acylation reaction. However, the electron-rich nature of the triazole ring can lead to challenges with regioselectivity and reactivity. The specific conditions, such as the choice of Lewis acid catalyst and acylating agent (e.g., acetyl chloride or acetic anhydride), would need to be optimized to favor acylation at the C4 position. There is limited direct evidence in the provided search results for this specific transformation on a 1-ethyl-1,2,3-triazole, suggesting that precursor-based methods are more common.

Strategic Precursor Synthesis and Substituent Incorporation

A more common and regiochemically controlled strategy involves using a starting material that already contains the acetyl group. The triazole ring is then constructed around this precursor.

A prime example is the use of β-dicarbonyl compounds, such as acetylacetone or other β-keto esters, in reactions with azides. ijprajournal.com The reaction of ethyl azide with an alkyne precursor like 3-butyn-2-one via the CuAAC reaction is the most direct application of this strategy for synthesizing this compound.

Similarly, the synthesis of 4-acyl-1,2,3-triazoles can be achieved through the reaction of β-keto esters or acetylacetone with sodium azide in a K2CO3/DMSO system. ijprajournal.com Another variation involves the cyclization of azides, generated from corresponding halogen derivatives, with active methylene (B1212753) ketones. ijprajournal.com These methods ensure that the acetyl group is precisely positioned at the C4 position of the resulting 1,2,3-triazole ring.

| Strategy | Key Reaction | Precursors | Key Advantages | Reference |

|---|---|---|---|---|

| CuAAC ("Click Chemistry") | [3+2] Cycloaddition | Ethyl Azide, 3-Butyn-2-one | High regioselectivity (1,4-isomer), mild conditions, high yield. | nih.govorganic-chemistry.org |

| Metal-Free Cycloaddition | [3+2] Cycloaddition | Enaminone, Tosyl Azide | Avoids metal catalysts, sustainable (uses water as solvent). | beilstein-journals.org |

| Precursor Incorporation | Cyclization/Cyclocondensation | Azides, β-keto esters (e.g., acetylacetone) | Excellent control over substituent placement. | ijprajournal.com |

Modern Synthetic Techniques and Catalytic Systems

Microwave-Assisted Synthesis of Triazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application to the synthesis of 1,2,3-triazole derivatives is a prime example of its utility. This technique utilizes microwave irradiation to heat reaction mixtures directly and efficiently, leading to a dramatic reduction in reaction times and often an increase in product yields compared to conventional heating methods. nih.govnih.govrsc.org

The primary advantages of microwave-assisted synthesis include:

Rapid Reaction Rates: Microwave heating can complete reactions in minutes that might otherwise take hours or even days. nih.govsemanticscholar.org For instance, the synthesis of certain N-substituted 1,2,4-triazole (B32235) derivatives was achieved in just 33–90 seconds with an 82% yield, a significant improvement over the several hours required by conventional methods. nih.gov

Higher Yields: The quick and uniform heating often minimizes the formation of side products, leading to cleaner reactions and higher yields. nih.gov In the synthesis of coumarin-based 1,2,3-triazoles, microwave irradiation resulted in yields of 80–90%, compared to 68–79% with conventional heating. nih.gov Similarly, for acridone-derived 1,2,3-triazoles, yields improved from 48–62% to 75–90%. semanticscholar.org

Improved Purity: The reduction in reaction time and lower incidence of side reactions can simplify purification processes, sometimes yielding pure products directly from the reaction mixture.

Green Chemistry: This method aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents. rsc.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" for forming 1,4-disubstituted 1,2,3-triazoles, is particularly amenable to microwave assistance. nih.govresearchgate.net The combination of a copper catalyst with microwave irradiation provides a highly efficient and regioselective route to a vast array of triazole derivatives.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Triazole Derivatives

| Triazole Derivative Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Acridone-derived 1,2,3-triazoles | Conventional | 4–8 hours | 48–62% | semanticscholar.org |

| Microwave | 10 minutes | 75–90% | ||

| Coumarin-based 1,2,3-triazoles | Conventional | Not specified | 68–79% | nih.gov |

| Microwave | Not specified | 80–90% | ||

| N-substituted 1,2,4-triazoles | Conventional | Several hours | Not specified | nih.gov |

| Microwave | 33–90 seconds | 82% | ||

| Trifluoromethyl-substituted spiro triazoles | Conventional | Not specified | Not specified | nih.gov |

| Microwave | Not specified | 85–90% |

Nanoparticle-Mediated Catalysis in 1,2,3-Triazole Chemistry

The use of nanoparticles as catalysts represents a significant advancement in the synthesis of 1,2,3-triazoles, offering a bridge between homogeneous and heterogeneous catalysis. Nanocatalysis enhances the efficiency of the CuAAC reaction by providing a high surface-area-to-volume ratio, which increases the number of active catalytic sites. researchgate.net This methodology is a key tool for green chemistry, promoting reusability and often allowing reactions to proceed under milder, more environmentally benign conditions. researchgate.netsemanticscholar.org

Copper nanoparticles (CuNPs) are the most common catalysts in this context, and they are often immobilized on various solid supports to enhance their stability and facilitate recovery and reuse. semanticscholar.org Common supports include:

Activated Carbon

Silica (SiO₂)

Polymers

Magnetic Nanoparticles (e.g., Fe₃O₄) researchgate.net

A notable advantage of nanoparticle-based catalysts is their reusability. For example, magnetic nanoparticles coated with a catalytic layer can be easily separated from the reaction mixture using an external magnet, allowing the catalyst to be recycled for multiple reaction cycles with consistent activity. researchgate.netacs.org Furthermore, these catalytic systems often function efficiently in water, a green solvent, at room temperature. One study demonstrated the use of a polymeric micellar nanocatalyst with a 1 mol% copper loading that achieved reaction yields of 95–99% in water at room temperature within 1–4 hours. acs.orgnih.gov

Table 2: Examples of Nanoparticle-Mediated Synthesis of 1,2,3-Triazoles

| Catalyst System | Support | Key Features | Yield | Reference |

|---|---|---|---|---|

| PHPAM₇₆-ran-PILAM₂₄(Cu(I)) | Polymeric Micelle | Works in water at room temperature; low copper residue (<0.06 ppm). | 95–99% | acs.orgnih.gov |

| Cu(0)NPs | Unsupported (in THF) | Reaction times comparable to microwave heating (10-30 min). | Good | semanticscholar.org |

| CuNPs | Activated Carbon | Catalyst is robust, reusable, and effective in neat water. | High | semanticscholar.org |

| CuFe₂O₄ | Magnetic Nanoparticle | Cost-effective and easily prepared. | High | researchgate.net |

Supramolecular Catalytic Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has introduced sophisticated catalytic systems for 1,2,3-triazole synthesis. The 1,2,3-triazole ring itself is an excellent building block for supramolecular structures due to its unique electronic properties. It possesses a polarized C-H bond and multiple nitrogen atoms that can participate in hydrogen bonding, halogen bonding, and metal coordination. uq.edu.aursc.org

These properties are exploited in several ways:

Anion Recognition and Catalysis: 1,2,3-triazolium macrocycles, which are larger cyclic molecules containing triazole units, can be synthesized via the CuAAC reaction. nih.govresearchgate.net These macrocycles act as powerful receptors for anions through charge-assisted hydrogen and halogen bonds. rsc.orgnih.gov This anion-binding capability can be harnessed for catalysis, where the supramolecular host preorganizes substrates or stabilizes transition states.

Template-Directed Synthesis: Complex supramolecular assemblies can act as templates to direct the formation of triazole oligomers. In one example, sandwich complexes formed by two zinc porphyrin molecules and a diamine ligand were used to direct the CuAAC oligomerization of monomer units attached to the porphyrins. This templated approach allows for the synthesis of specific oligomer structures that would be difficult to achieve through conventional solution-phase chemistry.

Functional Building Blocks: Beyond their role as simple linkers, triazoles can be incorporated into larger systems as functional units. Their ability to engage in multiple types of non-covalent interactions makes them versatile components in the design of molecular sensors, machines, and complex catalytic systems. uq.edu.aunih.gov

The synthesis of these advanced catalytic systems often relies on the "click reaction" to construct the foundational triazole-containing molecules, highlighting the synergistic relationship between the CuAAC reaction and the development of novel catalytic methodologies. nih.govresearchgate.net

Chemical Reactivity and Transformation Pathways of 1 1 Ethyl 1h 1,2,3 Triazol 4 Yl Ethanone

Reactions at the Carbonyl Group of the Ethanone (B97240) Moiety

The acetyl group attached to the 1,2,3-triazole ring is the primary site of reactivity, undergoing typical carbonyl group reactions. These transformations are crucial for extending the molecular framework and introducing new functionalities, which serve as stepping stones for the synthesis of more complex derivatives.

Formation of Oxime Derivatives

The carbonyl group of 1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethanone readily reacts with hydroxylamine (B1172632) to form the corresponding oxime. This condensation reaction is a standard method for the derivatization of ketones and aldehydes. wikipedia.orgbyjus.com The reaction typically proceeds by nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime. khanacademy.org

In a reaction involving a closely related analog, 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one was treated with hydroxylamine hydrochloride in ethanol (B145695) to afford the corresponding (E)-ethan-1-one oxime in high yield. cardiff.ac.uk This facile conversion highlights the accessibility of the carbonyl group and provides a straightforward route to introduce the oxime functionality. Oximes are valuable synthetic intermediates and have been investigated for a range of biological activities. cardiff.ac.uknih.gov

Table 1: Synthesis of a Triazolyl Ethanone Oxime Derivative

| Starting Material | Reagent | Product | Yield |

| 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | Hydroxylamine hydrochloride | (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime | 86% cardiff.ac.uk |

Reactions with Hydrazines and Thiosemicarbazides

The carbonyl group also undergoes condensation reactions with hydrazine (B178648) and its derivatives, such as thiosemicarbazide (B42300), to form hydrazones and thiosemicarbazones, respectively. These reactions are fundamental in heterocyclic synthesis, as the resulting products are versatile precursors for various cyclization reactions. researchgate.netekb.eg

For instance, the reaction of 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with thiosemicarbazide yields the corresponding thiosemicarbazone. researchgate.net These thiosemicarbazones are not merely stable derivatives but act as key intermediates in the construction of thiazole (B1198619) and thiadiazole rings. researchgate.netnih.gov Similarly, reactions with various hydrazines can be employed to generate a library of hydrazone derivatives, which can then be used in further synthetic elaborations. frontiersin.org

Transformations Involving the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is a robust aromatic heterocycle characterized by significant stability. itmedicalteam.pl This stability is attributed to its high degree of aromatic stabilization, which makes the ring resistant to oxidation, reduction, and hydrolysis under both acidic and basic conditions. frontiersin.orgitmedicalteam.pl Consequently, in most chemical transformations involving this compound, the triazole ring remains intact, acting as a stable scaffold upon which other functionalities can be built.

While the ring itself is generally unreactive, its electronic nature influences the reactivity of its substituents. The triazole moiety can participate in non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and pi-stacking, which can be important for the binding of these molecules to biological targets. itmedicalteam.pl The inherent stability of the 1,2,3-triazole core is a significant advantage in multistep syntheses, as it can withstand a wide range of reaction conditions without degradation. mdpi.com

Annulation and Heterocycle Fusion Strategies

The functional groups on this compound and its derivatives serve as handles for annulation reactions, allowing for the construction of fused heterocyclic systems. These strategies are of great interest for the development of novel chemical entities with diverse properties.

Synthesis of Fused Pyridine (B92270) Systems

The ethanone moiety is a key precursor for the synthesis of fused pyridine rings. A common strategy involves a Claisen-Schmidt condensation of the triazolyl ethanone with an aromatic aldehyde to form an α,β-unsaturated ketone (a chalcone). This intermediate can then undergo a cyclocondensation reaction to form a pyridine ring.

For example, a chalcone (B49325) derived from a substituted 1H-1,2,3-triazol-4-yl ethanone was reacted with malononitrile (B47326) in the presence of a base, such as piperidine, to construct a highly substituted pyridine derivative fused with the triazole core. nih.gov This type of reaction, often referred to as the Gewald reaction or a related cyclization, is a powerful tool for building complex heterocyclic architectures.

Construction of Thiazole and Thiadiazole Architectures

The thiosemicarbazone derivatives, synthesized as described in section 3.1.2, are pivotal for the construction of sulfur-containing heterocycles like thiazoles and thiadiazoles. nih.govnih.gov

One established pathway to thiazole derivatives involves the reaction of the thiosemicarbazone of the triazolyl ethanone with α-haloketones (e.g., ethyl chloroacetate) or hydrazonoyl halides. researchgate.netnih.gov This Hantzsch-type thiazole synthesis provides a reliable method for accessing 2-hydrazinylthiazole (B183971) derivatives bearing the triazole moiety. nih.gov

Similarly, 1,3,4-thiadiazole (B1197879) systems can be synthesized from the same triazolyl ethanone starting material. One route involves converting the ketone into an alkylidenehydrazinecarbodithioate, which is then cyclized with hydrazonoyl halides to afford the target 1,3,4-thiadiazole derivatives. researchgate.netnih.gov An alternative approach involves reacting chalcones derived from the starting ketone with thiosemicarbazide to form pyrazolin-N-thioamides, which can then be reacted with reagents like ethyl 2-chloro-3-oxobutanoate to yield complex thiazole structures. nih.gov

Table 2: Heterocycle Fusion Strategies from Triazolyl Ethanone Derivatives

| Starting Material Derivative | Reagent(s) | Fused/Constructed Heterocycle |

| Triazolyl Chalcone | Malononitrile, Piperidine | Pyridine nih.gov |

| Triazolyl Thiosemicarbazone | Hydrazonoyl Halides | Thiazole researchgate.netnih.gov |

| Triazolyl Alkylidenehydrazinecarbodithioate | Hydrazonoyl Halides | 1,3,4-Thiadiazole researchgate.netnih.gov |

| Triazolyl Pyrazolin-N-thioamide | Ethyl 2-chloro-3-oxobutanoate | Thiazole nih.gov |

Formation of Isoxazole (B147169) and Pyrazole (B372694) Rings

The acetyl group of this compound serves as a versatile functional handle for the construction of various heterocyclic rings, including isoxazoles and pyrazoles. A common and effective strategy involves the initial conversion of the ethanone to a chalcone intermediate, which then undergoes cyclization.

This transformation typically begins with a base-catalyzed Claisen-Schmidt condensation between this compound and a variety of aromatic or heterocyclic aldehydes. This reaction yields α,β-unsaturated ketones, commonly known as chalcones. These triazolyl chalcones are key intermediates for subsequent heterocyclization reactions. connectjournals.comnih.gov

Isoxazole Ring Formation: To form the isoxazole ring, the intermediate chalcone is treated with hydroxylamine hydrochloride (NH₂OH·HCl). connectjournals.com The reaction proceeds via the addition of hydroxylamine to the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration, yielding the 4,5-dihydroisoxazole (isoxazoline) which can be subsequently oxidized to the corresponding isoxazole. A typical procedure involves refluxing the chalcone with hydroxylamine hydrochloride in a suitable solvent like acetic acid. connectjournals.com This method allows for the synthesis of a variety of 1,2,3-triazole-isoxazole hybrids, where the substituents on the isoxazole ring are determined by the aldehyde used in the initial condensation step.

Pyrazole Ring Formation: The synthesis of pyrazole rings follows a similar pathway, utilizing hydrazine or its derivatives instead of hydroxylamine. The reaction of the triazolyl chalcone intermediate with hydrazine hydrate (B1144303) (N₂H₄·H₂O) or substituted hydrazines leads to the formation of pyrazoline derivatives. nih.gov These can then be aromatized to the corresponding pyrazole ring. For instance, the reaction of chalcones with thiosemicarbazide in the presence of a base affords pyrazolin-N-thioamides, which are precursors to other substituted pyrazoles. nih.gov

Another pathway to pyrazole-triazole hybrids involves a Vilsmeier-Haack formylation of hydrazones derived from the starting ethanone. rsc.org This reaction introduces a formyl group, which facilitates the cyclization to a pyrazole ring, resulting in compounds like 1,2,3-triazolyl-pyrazole-4-carbaldehydes. rsc.org The condensation of 1,3-diketones with hydrazine is also a classical method for pyrazole synthesis, known as the Knorr-type reaction. wikipedia.org

The following table summarizes the general reaction pathways for the formation of isoxazole and pyrazole rings from this compound.

| Target Ring | Intermediate | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| Isoxazole | Triazolyl Chalcone | Aromatic Aldehyde, Base (e.g., NaOH); then Hydroxylamine Hydrochloride (NH₂OH·HCl) | Claisen-Schmidt Condensation followed by Cyclization | connectjournals.com |

| Pyrazole | Triazolyl Chalcone | Aromatic Aldehyde, Base; then Hydrazine Hydrate (N₂H₄·H₂O) or Substituted Hydrazine | Claisen-Schmidt Condensation followed by Cyclization | nih.gov |

| Pyrazole | Triazolyl Hydrazone | Hydrazine derivative; then Vilsmeier-Haack Reagent (POCl₃/DMF) | Condensation followed by Formylation and Cyclization | rsc.org |

Derivatization to Urea (B33335) and Carbamate (B1207046) Compounds

The transformation of this compound into urea and carbamate derivatives typically requires prior functional group manipulation. A common synthetic route involves the conversion of the ethanone to an amino group, creating a 4-amino-1-ethyl-1H-1,2,3-triazole intermediate. This amino-triazole can then readily undergo reactions to form the desired urea and carbamate compounds.

Carbamate Formation: Carbamate derivatives can be synthesized from the corresponding amino-triazole by reaction with a chloroformate, such as phenyl chloroformate, in the presence of a base. niscpr.res.in The reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and formation of the carbamate linkage. The choice of solvent and base can be crucial for optimizing the reaction yield. niscpr.res.in

Urea Formation: The synthesis of urea derivatives can be achieved through several pathways starting from the amino-triazole intermediate. One common method involves the reaction of the amino-triazole with an isocyanate. This reaction is typically a straightforward addition of the amine to the carbon-nitrogen double bond of the isocyanate, yielding an N,N'-disubstituted urea.

Alternatively, urea derivatives can be produced from the previously synthesized carbamates. The reaction of carbamates with various primary or secondary amines in a suitable solvent like DMF can yield urea compounds. orientjchem.org This method allows for the introduction of diverse substituents on the urea moiety. The inclusion of both the 1,2,4-triazole (B32235) and urea functionalities in a single molecule is a strategy employed in the development of compounds with potential pharmacological activity. orientjchem.org

The table below outlines the synthetic pathways for the derivatization of an amino-triazole precursor (derived from the title compound) to urea and carbamate compounds.

| Target Derivative | Starting Material (Precursor) | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| Carbamate | 4-Amino-1-ethyl-1H-1,2,3-triazole | Phenyl Chloroformate, Base (e.g., K₂CO₃) | Nucleophilic Acyl Substitution | niscpr.res.in |

| Urea | 4-Amino-1-ethyl-1H-1,2,3-triazole | Isocyanate (R-N=C=O) | Nucleophilic Addition | nih.gov |

| Urea | Triazolyl Carbamate | Amine (R-NH₂), Base (e.g., Trimethylamine) | Substitution | orientjchem.org |

Advanced Spectroscopic and Structural Characterization of 1 1 Ethyl 1h 1,2,3 Triazol 4 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone, ¹H and ¹³C NMR, along with advanced 2D techniques, would provide unambiguous evidence of its connectivity and chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the ethyl, acetyl, and triazole ring protons. By analogy to similar structures, the chemical shifts can be predicted with reasonable accuracy. For instance, in the related compound 1-[4-(1-Benzyl-1H-1,2,3-triazol-4-yl)-phenyl]-ethanone, the acetyl protons appear as a singlet at 2.62 ppm, and the triazole proton shows a singlet at 7.76 ppm rsc.org.

For the title compound, the following resonances are expected:

Triazole Proton (H-5): A singlet is expected for the proton on the C-5 of the triazole ring, likely in the region of δ 8.0-8.5 ppm. The specific chemical shift is influenced by the electronic effects of the adjacent acetyl group.

Ethyl Group Protons: The ethyl group attached to the N-1 position of the triazole ring will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet is expected around δ 4.2-4.6 ppm, and the triplet around δ 1.4-1.6 ppm.

Acetyl Group Protons: The methyl protons of the acetyl group are expected to appear as a sharp singlet, typically in the range of δ 2.5-2.7 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

|---|---|---|---|

| Triazole-H | 8.0 - 8.5 | Singlet (s) | N/A |

| -N-CH₂-CH₃ | 4.2 - 4.6 | Quartet (q) | ~7.0 |

| -N-CH₂-CH₃ | 1.4 - 1.6 | Triplet (t) | ~7.0 |

| -C(O)-CH₃ | 2.5 - 2.7 | Singlet (s) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals for each carbon atom are expected. Analysis of related structures, such as 1-[4-(1-Benzyl-1H-1,2,3-triazol-4-yl)-phenyl]-ethanone, where the carbonyl carbon appears at 197.6 ppm and the triazole carbons are in the 120-147 ppm range, allows for the prediction of chemical shifts for the title compound rsc.org.

The anticipated ¹³C NMR chemical shifts are as follows:

Carbonyl Carbon: The carbon of the acetyl group's carbonyl is expected to resonate significantly downfield, typically in the region of δ 190-200 ppm.

Triazole Ring Carbons: The two carbon atoms of the 1,2,3-triazole ring (C-4 and C-5) are expected to appear in the aromatic region, generally between δ 120-150 ppm. The C-4 carbon, being attached to the acetyl group, would be further downfield than the C-5 carbon.

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group is anticipated around δ 45-55 ppm, while the methyl carbon (-CH₃) would be found further upfield, around δ 13-17 ppm.

Acetyl Methyl Carbon: The methyl carbon of the acetyl group is expected to have a chemical shift in the range of δ 25-30 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C(O)-CH₃ | 190 - 200 |

| Triazole-C4 | 140 - 150 |

| Triazole-C5 | 120 - 130 |

| -N-CH₂-CH₃ | 45 - 55 |

| -C(O)-CH₃ | 25 - 30 |

| -N-CH₂-CH₃ | 13 - 17 |

Advanced Multi-Nuclear and 2D NMR Techniques

To unequivocally assign the proton and carbon signals and to confirm the molecular structure, advanced NMR techniques are invaluable. For 1,2,3-triazole derivatives, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

HSQC: This 2D NMR experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC: The HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial in confirming the connectivity of the ethyl and acetyl groups to the triazole ring. For example, correlations would be expected between the triazole C-4 and the acetyl methyl protons, and between the triazole N-1 and the ethyl group protons.

¹⁵N NMR: Given the nitrogen-rich nature of the triazole ring, ¹⁵N NMR spectroscopy, often in conjunction with ¹H-¹⁵N HMBC experiments, can provide definitive structural information and help distinguish between different isomers of disubstituted 1,2,3-triazoles.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by several key absorption bands.

The expected vibrational frequencies are:

C=O Stretch: A strong and sharp absorption band corresponding to the carbonyl group of the acetyl moiety is expected in the range of 1680-1710 cm⁻¹. This is a characteristic peak for ketones.

C=N and N=N Stretches: The stretching vibrations of the C=N and N=N bonds within the triazole ring are expected to appear in the 1400-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching of the triazole ring proton would likely be observed around 3100-3150 cm⁻¹. Aliphatic C-H stretching from the ethyl and acetyl groups would appear in the 2850-3000 cm⁻¹ range.

C-H Bends: Bending vibrations for the aliphatic C-H bonds would be visible in the 1350-1470 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch (Triazole) | 3100 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Ketone) | 1680 - 1710 | Strong |

| C=N / N=N Stretch (Triazole Ring) | 1400 - 1600 | Medium-Strong |

| Aliphatic C-H Bend | 1350 - 1470 | Variable |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound, allowing for the determination of its elemental formula (C₆H₉N₃O). The calculated exact mass for the protonated molecule [M+H]⁺ is a key piece of data for confirming the identity of the compound.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Key expected fragmentation pathways would include:

Loss of the acetyl group: Cleavage of the bond between the triazole ring and the acetyl group would result in a significant fragment ion.

Loss of the ethyl group: Fragmentation involving the loss of the ethyl group from the nitrogen atom of the triazole ring is also a likely pathway.

Ring cleavage: The triazole ring itself can undergo fragmentation, often involving the loss of a molecule of nitrogen (N₂).

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₆H₁₀N₃O⁺ | 140.0818 | Protonated Molecular Ion |

| [M-CH₃CO]⁺ | C₄H₇N₃⁺ | 97.0662 | Loss of Acetyl Group |

| [M-C₂H₅]⁺ | C₄H₄N₃O⁺ | 110.0349 | Loss of Ethyl Group |

| [M+H-N₂]⁺ | C₆H₁₀NO⁺ | 112.0757 | Loss of Nitrogen from Triazole Ring |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing thermally labile and non-volatile molecules like many 1,2,3-triazole derivatives. The technique transfers ions from solution into the gas phase, allowing for the determination of molecular weight and structural information through fragmentation analysis. temple.edunih.gov

In the analysis of 1,2,3-triazole derivatives, ESI-MS typically reveals a prominent protonated molecule [M+H]⁺ in positive ion mode. The fragmentation patterns observed under tandem mass spectrometry (MS/MS) conditions are highly dependent on the substituents attached to the triazole core. For 1,4-disubstituted 1,2,3-triazoles, fragmentation can be complex. Studies on related isomeric compounds, such as 1,2,3-thiadiazole and 1,2,3-triazole sulfonyl derivatives, show that fragmentation pathways can include the loss of specific moieties attached to the ring. nih.gov For instance, a common fragmentation pathway for sulfonyl derivatives involves the cleavage of the sulfonylalkyl group. nih.gov

For this compound, the expected ESI-MS analysis would show a base peak corresponding to its molecular weight upon protonation. Key fragmentation patterns in MS/MS would likely involve the loss of the ethyl group, the acetyl group, or cleavage of the triazole ring itself, providing valuable data for structural confirmation. The specific fragmentation pathways for related 1,2,3-triazole structures often reveal both similarities and differences that help in distinguishing between isomers. nih.gov

Table 1: Predicted ESI-MS Fragmentation for this compound

| Fragment Ion | m/z (calculated) | Description |

|---|---|---|

| [M+H]⁺ | 140.08 | Protonated molecular ion |

| [M-C₂H₄+H]⁺ | 112.05 | Loss of ethylene from ethyl group |

| [M-COCH₃+H]⁺ | 97.06 | Loss of acetyl group |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, its application to the analysis of some 1,2,4-triazole (B32235) derivatives can be limited by the polarity of the compounds, which can lead to poor peak shape and chromatographic response. dnu.dp.ua The behavior of 1,2,3-triazole derivatives like this compound under GC-MS conditions is influenced by the nature of its substituents.

Studies on related 1,2,4-triazole derivatives have shown that compounds with more polar functional groups exhibit weaker responses and less symmetrical peaks. dnu.dp.ua Conversely, the presence of nonpolar moieties like a phenyl group can improve the chromatographic behavior. dnu.dp.ua For this compound, the ethyl and acetyl groups are relatively small, but the triazole ring itself introduces polarity. The success of GC-MS analysis would depend on optimizing conditions, such as the column type and temperature program, to achieve good separation and peak shape. The resulting mass spectrum would provide a fragmentation pattern based on electron impact (EI) ionization, which is typically more energetic than ESI and results in more extensive fragmentation. This pattern is a unique fingerprint that can be used for identification.

Table 2: Expected GC-MS Data Parameters for this compound

| Parameter | Expected Value/Characteristic |

|---|---|

| Retention Time | Dependent on column polarity and temperature program |

| Molecular Ion (M⁺) | m/z 139 |

| Key EI Fragments | Fragments from loss of CH₃, C₂H₅, COCH₃, and N₂ |

X-ray Diffraction Studies for Solid-State Structure Determination

For example, the crystal structure of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone reveals an orthorhombic crystal system with the triazole and phenyl rings being nearly perpendicular to each other. nih.gov Another related compound, 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, crystallizes in the monoclinic system. nih.gov These studies confirm that the ethanone (B97240) linker provides significant conformational flexibility, allowing the triazole and other substituted rings to adopt various orientations. The bond lengths and angles within the triazole ring are consistent with its aromatic character. nih.govnih.gov For this compound, the ethyl group is less sterically demanding than a phenyl group, which would influence the crystal packing arrangement.

Table 3: Representative Crystallographic Data for a Related Acyl-Triazole Derivative (1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉N₃O |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 9.3129 (2) |

| b (Å) | 8.11660 (10) |

| c (Å) | 24.0475 (4) |

| V (ų) | 1817.73 (5) |

| Z | 8 |

The solid-state architecture of triazole derivatives is governed by a network of non-covalent interactions. In the absence of strong hydrogen bond donors like -OH or -NH groups in this compound, the crystal packing is expected to be dominated by weaker C-H···N and C-H···O hydrogen bonds, as well as potential π-π stacking interactions involving the triazole ring. nih.gov

Other significant interactions include C···H/H···C contacts, indicative of C-H···π interactions, and contacts involving heteroatoms like oxygen and nitrogen (O···H/H···O and N···H/H···N). iucr.orgresearchgate.net In the crystal structure of this compound, the nitrogen atoms of the triazole ring and the oxygen atom of the acetyl group would act as hydrogen bond acceptors, forming a network of weak interactions that stabilize the crystal structure.

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of 1,2,3-Triazole Derivatives iucr.org

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 55.5% | van der Waals forces |

| N···H / H···N | 15.4% | Weak hydrogen bonds |

| C···H / H···C | 13.2% | C-H···π interactions |

Electronic and Luminescence Spectroscopic Investigations

The electronic properties of 1,2,3-triazole derivatives are investigated using UV-Vis absorption and fluorescence spectroscopy. The triazole ring itself is an aromatic heterocycle, and its electronic transitions, along with those of attached chromophores, dictate the photophysical behavior of the molecule.

Studies on 4-acetyl-5-methyl-1,2,3-triazole derivatives have shown that these compounds exhibit fluorescent properties. researchgate.net The absorption and emission wavelengths are highly dependent on the nature of the substituent at the N1 position of the triazole ring. Electron-withdrawing groups can influence the energy of the molecular orbitals, leading to shifts in the absorption and emission maxima. For instance, a 1-[4-(cyano)phenyl]-4-acetyl-5-methyl-1,2,3-triazole derivative was found to exhibit dual emission in chloroform. researchgate.net

Table 5: Representative Photophysical Data for Fluorescent 1,2,3-Triazole Derivatives

| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Pyrene-Triazole Hybrids nih.gov | ~350-450 | ~400-480 | 0.71 - 0.81 |

| Chalco-pyrene-Triazoles researchgate.net | Not specified | 510-515 (excimer) | Not specified |

Electrochemical Studies (e.g., Cyclic Voltammetry)

Electrochemical techniques such as cyclic voltammetry (CV) are used to probe the redox properties of molecules, providing information on their ability to be oxidized or reduced. The 1,2,3-triazole ring can be electrochemically active, and its redox behavior is influenced by the attached substituents.

Research on ferrocene-based 1,4-disubstituted 1,2,3-triazole derivatives has demonstrated that these compounds undergo reversible or quasi-reversible oxidation processes. nih.gov The oxidation potential is sensitive to the electronic nature of the substituents on the triazole core. For example, it has been shown that the 1,2,3-triazole moiety can be oxidized at the N1 position, providing an additional site for electrochemical activity. nih.gov

The cyclic voltammogram of this compound would reveal its oxidation and reduction potentials. The acetyl group, being an electron-withdrawing group, would likely make the triazole ring more difficult to oxidize compared to an unsubstituted triazole. The electrochemical behavior would be characterized by the peak potentials (Epa, Epc) and peak currents (Ipa, Ipc), which provide information about the thermodynamics and kinetics of the electron transfer processes. The relationship between peak currents and the scan rate can indicate whether the process is diffusion-controlled. researchgate.net

Table 6: Key Parameters from Cyclic Voltammetry Studies

| Parameter | Description |

|---|---|

| Epa | Anodic peak potential (Oxidation) |

| Epc | Cathodic peak potential (Reduction) |

| ΔEp | Difference between Epa and Epc (indicates reversibility) |

Thermal Analysis and Stability Profiling of this compound

A comprehensive search for specific experimental data on the thermal analysis and stability profiling of this compound did not yield detailed research findings, such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data. While the thermal behavior of the broader class of 1,2,3-triazole derivatives has been investigated, specific information for this particular compound, including its decomposition temperature, melting point as determined by thermal analysis, and other related stability parameters, is not available in the reviewed literature.

Thermal analysis techniques are crucial in characterizing the physicochemical properties of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition patterns. DSC is used to measure the heat flow associated with thermal transitions, allowing for the determination of melting points, glass transitions, and heats of reaction.

In the absence of specific experimental data for this compound, a detailed discussion and data presentation on its thermal properties cannot be provided at this time. Further experimental investigation would be required to determine its thermal stability and degradation profile.

Table 4.7.1. Thermal Analysis Data for this compound.

| Parameter | Value |

| Melting Point (°C) | Data not available |

| Onset of Decomposition (TGA, °C) | Data not available |

| Peak Decomposition Temperature (TGA, °C) | Data not available |

| Weight Loss (%) | Data not available |

| Heat of Fusion (DSC, J/g) | Data not available |

Table 4.7.2. Summary of Thermal Events for this compound Derivatives.

As no data is available for the primary compound, a comparative table for its derivatives cannot be generated.

Computational and Theoretical Studies on 1 1 Ethyl 1h 1,2,3 Triazol 4 Yl Ethanone Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for studying the quantum mechanical properties of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. It is extensively used to investigate 1,2,3-triazole systems.

DFT calculations are highly effective in determining the ground-state geometry of molecules. For compounds analogous to 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are used to optimize molecular structures. ekb.egresearchgate.net

These calculations typically show that the 1,2,3-triazole ring is nearly planar. The substituents—the ethyl group at the N1 position and the ethanone (B97240) group at the C4 position—exhibit specific spatial orientations relative to the ring. For instance, in a related crystal structure of 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone, the p-tolyl ring is significantly twisted away from the plane of the triazole ring. researchgate.net A similar twist would be expected for the ethyl group in the target molecule to minimize steric hindrance.

Key geometric parameters such as bond lengths, bond angles, and dihedral angles are calculated and often show good agreement with experimental data from X-ray crystallography where available. nih.govresearchgate.net

Table 1: Representative Calculated Geometric Parameters for a Substituted 1,2,3-Triazole Ring System

| Parameter | Typical DFT Calculated Value |

|---|---|

| N1-N2 Bond Length | ~1.36 Å |

| N2-N3 Bond Length | ~1.31 Å |

| C4-C5 Bond Length | ~1.38 Å |

| N1-C5 Bond Length | ~1.37 Å |

| C4-N3 Bond Length | ~1.36 Å |

| C4-C(ethanone) Bond Angle | ~125° |

Electronic structure analysis through DFT provides insights into the molecule's reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. semanticscholar.org Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. dntb.gov.ua

DFT calculations are a reliable tool for predicting spectroscopic data, which aids in the structural confirmation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is commonly employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical values are often correlated with experimental spectra to assign signals accurately. For triazole derivatives, calculated shifts generally show good agreement with experimental findings, providing confidence in the structural assignment. dntb.gov.uanih.gov

Theoretical vibrational frequencies are determined by calculating the second derivatives of the energy with respect to atomic coordinates. These calculations predict the positions of absorption bands in the infrared (IR) spectrum. The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level. This allows for a detailed assignment of the experimental IR spectrum, identifying characteristic vibrations such as the C=O stretch of the ethanone group, C-N stretching of the triazole ring, and various C-H bending and stretching modes. researchgate.netdntb.gov.ua

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Triazole Derivative

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| Carbonyl Stretch | C=O | ~1710 | ~1685 |

| Ring C=N Stretch | Triazole | ~1615 | ~1600 |

| Ring N-N Stretch | Triazole | ~1120 | ~1130 |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying excited-state properties and predicting electronic absorption spectra (UV-Vis). mdpi.comresearchgate.net By calculating the transition energies between the ground state and various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. nih.gov

For triazole systems, TD-DFT calculations help identify the nature of electronic transitions, such as n→π* or π→π* transitions. This information is valuable for understanding the photophysical properties of the molecule and for designing compounds with specific optical characteristics. nih.gov The choice of functional and basis set, as well as the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM), is critical for achieving accurate predictions that correlate well with experimental spectra. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT is excellent for finding minimum energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape. frontiersin.org For a flexible molecule like this compound, which has rotatable bonds connecting the substituents to the ring, MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum or in a specific solvent). nih.govpensoft.net

These simulations can map the potential energy surface related to the rotation around key single bonds, identifying low-energy conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological receptor site. ekb.egekb.eg

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using DFT, are instrumental in elucidating reaction mechanisms. For this compound, this is most relevant to its synthesis. The formation of the 1,2,3-triazole ring is often achieved via a [3+2] cycloaddition reaction between an azide (B81097) (e.g., ethyl azide) and an alkyne. nih.govacs.org

DFT calculations can model the entire reaction pathway, locating the transition state structures and calculating the activation energies. researchgate.net This allows researchers to understand the regioselectivity of the reaction—for instance, why the 1,4-disubstituted product is formed in copper-catalyzed reactions (CuAAC), while thermal reactions often yield a mixture of 1,4 and 1,5 isomers. nih.govfrontiersin.org By comparing the energy barriers for different pathways, the most likely mechanism can be determined, providing a theoretical basis for the observed experimental outcomes. mdpi.com

In-silico Approaches for Understanding Molecular Interactions (e.g., Molecular Docking for Binding Mode Analysis)

In-silico techniques, especially molecular docking, are widely used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein receptor. nih.govpnrjournal.com Given that many 1,2,3-triazole derivatives exhibit biological activity, molecular docking studies are performed to hypothesize their mechanism of action at a molecular level. researchgate.netnih.govmdpi.comresearchgate.net

In a typical docking study, the 3D structure of this compound would be placed into the active site of a target protein. A scoring function then estimates the binding affinity (e.g., in kcal/mol) and predicts the most stable binding pose. pensoft.net The analysis of the docked complex reveals key molecular interactions, such as:

Hydrogen bonds: The nitrogen atoms of the triazole ring and the oxygen of the ethanone group can act as hydrogen bond acceptors.

Hydrophobic interactions: The ethyl group can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-stacking: The triazole ring can participate in π-stacking interactions with aromatic residues like phenylalanine or tyrosine.

These studies are crucial in medicinal chemistry for structure-activity relationship (SAR) analysis and for the rational design of more potent inhibitors or drug candidates. semanticscholar.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone |

| Ethyl azide |

| Phenylalanine |

Advanced Applications and Future Research Directions

Role as Versatile Synthetic Intermediates and Precursors in Organic Chemistry

The ethanone (B97240) (acetyl) group on the 1,2,3-triazole ring is a key functional handle that makes 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone a versatile precursor for the synthesis of more complex heterocyclic systems. The reactivity of the acetyl moiety allows for a variety of chemical transformations, establishing it as a valuable building block in organic chemistry.

Research on analogous compounds, such as 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ones, demonstrates this versatility. These compounds readily undergo base-catalyzed condensation reactions with aldehydes to form chalcones nih.gov. These chalcone (B49325) intermediates are pivotal in constructing other heterocyclic rings. For instance, reacting these triazole-containing chalcones with thiosemicarbazide (B42300) leads to the formation of pyrazolin-N-thioamides nih.gov. These, in turn, can be cyclized with various ketones to produce complex molecules containing pyrazole (B372694), thiazole (B1198619), and triazole rings within a single structure nih.gov. This synthetic pathway highlights how the initial acetyl-triazole structure serves as a scaffold for assembling multi-heterocyclic compounds, which are of significant interest due to their diverse biological activities nih.govnih.gov.

The general synthetic utility can be summarized in the following reaction pathways, illustrating the role of acetyl-triazoles as precursors:

| Precursor | Reagents | Intermediate/Product | Application |

| 1-(Triazol-4-yl)ethanone | Benzaldehydes, Base | Triazolyl-chalcone | Synthesis of pyrazolines |

| Triazolyl-chalcone | Thiosemicarbazide | Pyrazolin-N-thioamide | Synthesis of thiazoles |

| Pyrazolin-N-thioamide | α-Halo ketones | 2-(Triazol-4-yl)-pyrazolyl-thiazole | Development of complex heterocycles |

This strategic use of the acetyl-triazole core allows chemists to systematically build molecular complexity, making compounds like this compound indispensable in the synthesis of novel organic molecules researchgate.netarkat-usa.org.

Catalytic Applications and Ligand Development

The nitrogen-rich 1,2,3-triazole ring is an excellent coordinating agent for metal ions, a property that has been extensively exploited in the development of ligands for catalysis.

1,2,3-Triazoles are highly valued in coordination chemistry and can serve as ligands for a wide range of transition metals scispace.comhud.ac.uk. The nitrogen atoms at the N2 and N3 positions of the triazole ring possess lone pairs of electrons that can form stable coordination bonds with metal centers scielo.org.mx. The structure of this compound can be chemically modified to create multidentate ligands, which are often more effective in catalytic applications.

For example, the ketone functional group can be converted into other coordinating groups. Reduction of the ketone to an alcohol, followed by etherification, or conversion to an imine or amine, can introduce additional N- or O-donor sites. This transforms the parent molecule into a bidentate or tridentate ligand capable of forming stable chelate rings with a metal ion, enhancing the stability and catalytic activity of the resulting complex. Triazole-derived N-heterocyclic carbenes (NHCs), known as triazolylidenes, have emerged as a powerful class of ligands that are even stronger donors than traditional NHCs rsc.org. The synthesis of the triazolium salt precursor to these ligands often starts from a substituted triazole, highlighting a potential advanced application pathway for derivatives of this compound. Ruthenium complexes bearing 1,2,3-triazole-based ligands have demonstrated high efficiency in catalytic processes like the transfer hydrogenation of ketones scielo.org.mx.

Beyond single-molecule catalysts, triazole scaffolds are integral to the construction of larger, supramolecular catalytic systems. Metal-Organic Frameworks (MOFs) built with triazole-containing linkers can possess catalytic properties. These porous materials can feature accessible Lewis-acidic metal sites and functionalized linkers that work synergistically to catalyze reactions bohrium.comresearchgate.net. For example, a copper-based MOF with nitrogen-rich triazole groups was shown to be an excellent catalyst for the chemical fixation of CO2 into epoxides bohrium.com. The triazole units in the framework enhance CO2 adsorption, while the open metal sites catalyze the reaction. Derivatives of this compound, after modification of the acetyl group to a carboxylate or other linking function, could serve as the organic struts in such catalytically active frameworks rsc.org.

The unique electronic properties of the 1,2,3-triazole ring, specifically its ability to engage in anion-binding through its polarized C-H bond, have also led to its use in supramolecular organocatalysis nih.gov. This non-covalent interaction can be used to activate substrates in asymmetric reactions, demonstrating a metal-free catalytic application of the triazole core nih.gov.

Supramolecular Chemistry and Material Science

The ability of the 1,2,3-triazole ring to participate in various non-covalent interactions makes it a valuable component in the fields of supramolecular chemistry and material science nih.gov.

Triazoles are versatile and widely used ligands for building Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) scispace.comcore.ac.uk. These materials are constructed from metal ions or clusters connected by organic ligands. By modifying the acetyl group of this compound into a suitable linking group (e.g., carboxylate, pyridine), it can be used as a building block for such extended networks mdpi.com. The resulting materials can have diverse topologies and applications, including gas storage, separation, and sensing mdpi.comacs.org. For instance, flexible bis(1,2,4-triazole) ligands have been used to construct a series of CPs with varying dimensionality and photoluminescent properties acs.org. Similarly, 1,2,3-triazole ligands have been incorporated into frameworks with manganese and other metals researchgate.net. A patent describes the use of ketone-substituted triazoles as potential components in the synthesis of photoactive MOFs google.com.

| Metal Ion | Ligand Type | Resulting Structure | Potential Application |

| Zn(II), Cd(II) | Bis(triazole) + Polycarboxylate | 2D/3D Coordination Polymers | Luminescence, Sensing |

| Ni(II), Co(II) | Aminotriazole + Polyoxovanadate | 3D Metal-Organic Frameworks | Heterogeneous Catalysis |

| Cu(II) | Triazole-carboxylate | Porous Metal-Organic Framework | Gas Adsorption, Catalysis |

The self-assembly of molecules into ordered supramolecular structures is governed by a network of non-covalent interactions. The 1,2,3-triazole ring is an active participant in these interactions. Crystal structure analyses of similar compounds reveal a range of influential forces, including hydrogen bonds (C–H···O and C–H···N), π–π stacking, and C–H···π interactions nih.gov.

The polarized C5-H bond of the 1,2,3-triazole ring is a particularly effective hydrogen bond donor, while the nitrogen atoms can act as acceptors nih.gov. These interactions direct the packing of molecules in the solid state and can be harnessed to design materials with specific properties. For example, the self-assembly of triazole-containing amphiphiles has been shown to be influenced by the addition of ions, which coordinate to the triazole nitrogen atoms and alter the resulting liquid crystalline phases and ionic conductivity rsc.org. Furthermore, triazole derivatives have been designed to self-assemble into complex nanostructures, such as strip-shaped arrays on surfaces, demonstrating their utility in creating functional materials from the bottom up tandfonline.comresearchgate.netfigshare.com.

Potential in Polymer Chemistry and Functional Materials

The 1,2,3-triazole ring is a valuable component in polymer science, known for imparting desirable properties to materials. The incorporation of this heterocycle into a polymer backbone can enhance thermal stability, and its high dipole moment and capacity for hydrogen bonding can influence the material's physical and chemical characteristics. The acetyl group in this compound offers a reactive site for chemical modification, enabling its transformation into a polymerizable monomer.

One promising route is the conversion of the acetyl group into a vinyl group, which would produce a vinyl-triazole monomer. rsc.orgresearchgate.netnih.govresearchgate.netrsc.org Such monomers are of significant interest in polymer chemistry and can be polymerized through various methods, including free-radical polymerization. rsc.org The resulting poly(vinyl-triazole)s could exhibit high glass transition temperatures, indicating good thermal resistance. rsc.org

Another potential pathway for polymerization is through condensation reactions involving the acetyl group. researchgate.netmdpi.com For instance, the acetyl group could react with other monomers in acid- or base-catalyzed condensation polymerizations to form a variety of polymer structures. The specific properties of these polymers would depend on the co-monomers used and the resulting polymer architecture.

The functional materials derived from this compound could find applications in various fields due to the inherent properties of the triazole moiety. These potential applications are summarized in the table below.

| Potential Application Area | Rationale |

| Specialty Coatings | The high polarity and thermal stability of the triazole ring could lead to coatings with excellent adhesion and resistance to heat and chemicals. |

| Membranes for Separations | The defined structure and potential for creating microporosity in triazole-based polymers could be utilized in gas separation or filtration membranes. |

| Coordination Polymers | The nitrogen atoms in the triazole ring can act as ligands, binding to metal ions to form coordination polymers with interesting electronic, magnetic, or catalytic properties. |

| Drug Delivery Systems | The biocompatibility of some triazole-containing polymers makes them candidates for use as matrices in controlled drug release applications. |

This table outlines the potential applications based on the known properties of triazole-containing polymers.

Development of Energetic Compounds

Nitrogen-rich heterocycles are fundamental building blocks in the field of energetic materials due to their high heats of formation, which release significant energy upon decomposition. nih.govnih.govfrontiersin.orguni-muenchen.deresearchgate.net The 1,2,3-triazole ring, with its substantial nitrogen content, contributes to a high positive enthalpy of formation and enhances the thermal stability of a compound, a crucial factor for the safety and reliability of energetic materials. nih.gov

This compound itself is not an energetic material, as it lacks the necessary explosophoric groups. However, it serves as a valuable synthetic intermediate for the creation of high-energy-density materials (HEDMs). The development of energetic compounds from this precursor would involve the chemical introduction of functionalities such as nitro (-NO₂), azido (B1232118) (-N₃), or nitramino (-NHNO₂) groups.

Several synthetic strategies could be explored to transform this starting material into an energetic compound:

Nitration: While direct nitration of the triazole ring is challenging, nitration of the ethyl group or modifications to introduce a nitratable moiety are potential routes. The synthesis of related compounds like 1-[5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone demonstrates that the acetyl-triazole core is stable to nitrating conditions on an attached phenyl ring. nih.gov

Modification of the Acetyl Group: The acetyl group can be chemically transformed into more energetic functionalities. For example, it could be converted to an oxime, which can then be further oxidized or functionalized to introduce nitro groups.

Derivatization to High-Nitrogen Systems: The acetyl group can serve as a handle to attach other nitrogen-rich heterocyclic rings, a common strategy for increasing the nitrogen content and energetic performance of a molecule.

The following table outlines the key characteristics of triazole-based energetic materials and the potential properties of derivatives of this compound.

| Property | General Characteristics of Triazole-Based Energetics | Potential for Derivatives of this compound |

| Nitrogen Content | High nitrogen content contributes to high energy release and the formation of gaseous N₂ as a primary decomposition product. | The introduction of nitro or azido groups would significantly increase the nitrogen content of the molecule. |

| Enthalpy of Formation | The triazole ring provides a high positive enthalpy of formation. | Further functionalization with energetic groups would increase the overall positive enthalpy of formation. |

| Thermal Stability | The aromaticity and stability of the triazole ring often lead to good thermal stability in the resulting energetic materials. nih.govnih.gov | Derivatives are expected to retain good thermal stability, a desirable trait for safer energetic materials. |

| Detonation Performance | High detonation velocities and pressures can be achieved with appropriate substitution. frontiersin.org | The detonation performance of derivatives would be contingent on the successful introduction of powerful explosophores. |

This table provides a comparative overview of the properties of triazole-based energetic materials and the projected attributes of energetic compounds synthesized from this compound.

Future research in this area would focus on the practical synthesis and characterization of these novel derivatives to validate their potential in advanced material applications.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), followed by oxidation. Key steps include:

- Cycloaddition: Reacting 1-azidoethane with a terminal alkyne precursor in the presence of Cu(OAc)₂ in tert-butanol yields the 1,2,3-triazole intermediate .

- Oxidation: Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol intermediate to the ethanone moiety, achieving yields >80% under controlled conditions . Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and purity. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) .

- Crystallography: Single-crystal X-ray diffraction (SHELXL) resolves molecular geometry and packing. For example, monoclinic systems (space group P2₁/n) are common, with lattice parameters a = 14.064 Å, b = 8.7275 Å, c = 27.468 Å . Mercury software visualizes anisotropic displacement ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. How can structural disorder in crystallographic data for fluorinated derivatives be resolved?

Answer: Fluorine atoms in trifluoromethyl groups often exhibit positional disorder. Strategies include:

- Partial occupancy refinement in SHELXL, assigning fractional site occupancies (e.g., 0.77:0.23 for disordered F atoms) .

- Restraints: Apply SIMU and DELU constraints to thermal parameters and bond distances. Validate with residual density maps (<0.3 eÅ⁻³) .

- Comparative analysis: Cross-reference with analogous structures (e.g., dihedral angles between triazole and aromatic rings) .

Q. What strategies improve regioselectivity in triazole-forming reactions for ethanone derivatives?

Answer:

- Catalyst selection: Cu(I) ensures 1,4-regioisomer dominance (>95%) over Ru-catalyzed 1,5-products .

- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Microwave irradiation: Reduces side reactions (e.g., alkyne oligomerization) and improves yields (85–92%) .

Q. How do substituents influence the biological activity of triazole-ethanone analogs?

Answer:

- Electron-withdrawing groups (e.g., -CF₃) enhance lipophilicity and antimicrobial potency by 3–5-fold .

- QSAR modeling: Correlate Hammett σ values of substituents with IC₅₀ data. For example, para-Cl substituents increase DNA cleavage activity .

- Bioassay design: Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays, noting synergies with fluoroquinolones .

Q. What mechanistic insights guide derivatization reactions of this compound?

Answer:

- Deprotection: Acidic conditions (HCl/EtOH) cleave benzyl groups without degrading the triazole core .

- Oxidation: Controlled Jones reagent usage prevents over-oxidation to carboxylic acids.

- Nucleophilic substitution: Ethyl groups at N1 stabilize intermediates during alkylation or acylation .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies between crystallographic and computational data?

Answer:

- Validation tools: Use Mercury’s ConQuest module to compare experimental bond lengths/angles with DFT-optimized structures .

- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C–H⋯O vs. C–H⋯F) to explain packing differences .

- Multi-method validation: Cross-check NMR coupling constants (³JHH) with calculated dihedral angles .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.